Tedisamil dihydrochloride is an experimental antiarrhythmic agent classified as a Class III drug, primarily investigated for its potential in treating atrial fibrillation and other cardiac arrhythmias. Its chemical structure is characterized by a complex bicyclic framework, specifically 3,7-dicyclopropylmethyl-9,9-tetramethylene-3,7-diazabicyclo[3.3.1]nonane dihydrochloride. The compound operates by blocking various potassium channels in cardiac tissues, leading to prolonged repolarization and a subsequent decrease in heart rate.
The synthesis of tedisamil dihydrochloride involves several steps that typically include the formation of intermediates followed by crystallization and purification processes. A notable synthesis route includes dissolving tedisamil in isopropanol and then reacting it with hydrochloric acid to form the dihydrochloride salt.
The yield from this process can be approximately 80%.
The molecular formula for tedisamil dihydrochloride is , with a molar mass of approximately 288.479 g/mol. The compound features a complex bicyclic structure that includes multiple nitrogen atoms and cyclopropyl groups, contributing to its pharmacological properties.
Tedisamil dihydrochloride undergoes various chemical reactions that are essential for its synthesis and characterization:
These reactions are critical for ensuring the compound's efficacy and safety in therapeutic applications.
Tedisamil exerts its antiarrhythmic effects primarily by blocking multiple types of potassium channels in cardiac tissues, including:
By prolonging the inactivation phase of these channels, tedisamil effectively slows down repolarization, which helps restore normal electrical activity in the heart during arrhythmias . This mechanism is dose-dependent; higher concentrations lead to more prolonged effects on cardiac repolarization.
Tedisamil dihydrochloride has been primarily investigated for:
In clinical settings, tedisamil is administered intravenously with a half-life ranging from 8 to 13 hours, making it suitable for acute management of arrhythmias .
Tedisamil dihydrochloride (development code KC-8857) emerged from Solvay Pharmaceuticals' research programs. Early preclinical investigations during the late 1980s and 1990s primarily characterized its potent anti-ischemic and bradycardic effects. Phase I and II clinical trials initially focused on angina pectoris, demonstrating dose-dependent improvements in anginal threshold, exercise capacity, and reduction in electrocardiographic signs of exercise-induced ischemia compared to placebo [2] [5]. These anti-ischemic properties were attributed to its heart rate-slowing (bradycardic) action and potential effects on myocardial metabolism.
The compound's significant class III antiarrhythmic properties, specifically action potential prolongation via potassium channel blockade, became increasingly apparent during clinical evaluation. This discovery prompted a strategic shift in development focus toward cardiac arrhythmias, particularly atrial fibrillation and atrial flutter. By the early 2000s, clinical development prioritized its application for rapid conversion of recent-onset atrial fibrillation, progressing into Phase II/III trials for this indication [2] [7]. Proposed trade names included Pulzium, although the compound remains investigational [1].
Pharmacologically, Tedisamil dihydrochloride is classified as a Vaughan-Williams class III antiarrhythmic agent based on its primary mechanism of prolonging cardiac repolarization through blockade of multiple potassium currents. However, its pharmacological profile is broader than many traditional class III agents, encompassing significant blockade of the transient outward potassium current (I~to~), rapid and slow components of the delayed rectifier potassium current (I~Kr~ and I~Ks~), the ultra-rapid delayed rectifier potassium current (I~Kur~), and the adenosine triphosphate-sensitive potassium current (I~KATP~) [1] [4] [7]. This multichannel blocking profile distinguishes it from more selective potassium channel blockers like pure I~Kr~ antagonists.
Table 1: Key Potassium Currents Targeted by Tedisamil Dihydrochloride and Functional Consequences
Potassium Current | Blockade by Tedisamil | Primary Electrophysiological Effect |
---|---|---|
Transient Outward (I~to~) | Potent block; primary target | Reduces phase 1 repolarization; prolongs early action potential duration |
Rapid Delayed Rectifier (I~Kr~) | Significant block | Prolongs later repolarization phases; increases refractory period |
Slow Delayed Rectifier (I~Ks~) | Moderate block | Contributes to action potential prolongation, especially at faster rates |
Ultra-Rapid Delayed Rectifier (I~Kur~) | Blockade demonstrated | Atrial-specific effect; prolongs atrial action potential |
ATP-Sensitive (I~KATP~) | Blockade at higher concentrations | Limits action potential shortening during ischemia |
The therapeutic rationale for Tedisamil dihydrochloride centers on its ability to modulate cardiac repolarization, particularly in atrial tissue, and its influence on intracellular calcium handling. Its antiarrhythmic efficacy stems from two interconnected mechanisms: multichannel potassium blockade and modulation of intracellular calcium concentrations.
Atrial-Selective Repolarization Prolongation: Tedisamil dihydrochloride prolongs action potential duration and effective refractory periods in both atrial and ventricular cardiomyocytes. Crucially, preclinical and clinical evidence indicates a greater potency for action potential prolongation in atrial tissue compared to ventricular tissue [1] [4]. This atrial selectivity is attributed to the differential expression of potassium currents, particularly the prominence of I~to~ and I~Kur~ in atrial myocardium. By potently blocking these currents, Tedisamil dihydrochloride creates a more pronounced electrophysiological effect in the atria, thereby increasing the wavelength of re-entrant circuits and terminating or preventing atrial fibrillation without causing excessive ventricular repolarization delays that could precipitate torsade de pointes. However, significant QTc prolongation is still observed at higher doses [7].
Calcium Modulation: Beyond potassium channel blockade, research reveals a significant effect of Tedisamil dihydrochloride on intracellular calcium ([Ca²⁺]~i~) homeostasis, which likely contributes to its defibrillating efficacy. In isolated heart preparations under conditions mimicking ischemia or high calcium load, Tedisamil dihydrochloride at lower concentrations (10⁻⁷ M in rats, 10⁻⁵ M in guinea pigs) reduced abnormally elevated [Ca²⁺]~i~ [3]. This attenuation of calcium overload is highly relevant as elevated [Ca²⁺]~i~ is a potent trigger for delayed afterdepolarizations and atrial fibrillation initiation/perpetuation. Importantly, this beneficial calcium modulation occurred at concentrations below those causing significant QTc prolongation. Conversely, higher concentrations of Tedisamil dihydrochloride (10⁻⁵ M in rats) further increased [Ca²⁺]~i~, highlighting a concentration-dependent dual effect [3]. The mechanism for calcium modulation may involve indirect effects via altered action potential configuration or potentially sympathomimetic activity influencing cyclic adenosine monophosphate levels.
Clinical Efficacy in Atrial Fibrillation: Intravenous Tedisamil dihydrochloride demonstrated significant efficacy in converting recent-onset atrial fibrillation to sinus rhythm in clinical trials. A pivotal Phase II/III study investigated Tedisamil dihydrochloride (0.4 mg/kg and 0.6 mg/kg intravenous doses) versus placebo in patients with atrial fibrillation/atrial flutter lasting less than 48 hours. In the atrial fibrillation cohort, conversion rates were 46% (24/52 patients) with 0.4 mg/kg and 57% (24/42 patients) with 0.6 mg/kg, significantly superior to the 9% (4/46 patients) conversion rate observed with placebo. The mean time to conversion was rapid (approximately 35 minutes for both doses). Furthermore, significantly more patients treated with Tedisamil dihydrochloride remained in sinus rhythm 24 hours post-conversion compared to placebo [1] [7]. This efficacy profile positions it as a potential alternative to established agents like ibutilide for pharmacological cardioversion. However, its efficacy in terminating atrial flutter was notably low, similar to findings with other atrial-selective agents like vernakalant [7].
Tedisamil dihydrochloride occupies a distinct niche within the class III antiarrhythmic landscape due to its multichannel blocking profile, atrial selectivity, and unique ancillary properties.
Multichannel Blockade vs. Selective Blockade: Traditional class III agents like dofetilide and sotalol predominantly block the rapid delayed rectifier potassium current (I~Kr~). This selective blockade exhibits reverse use-dependence – the prolongation of repolarization diminishes at faster heart rates – limiting efficacy during tachyarrhythmias and potentially increasing proarrhythmia risk at slower rates. In contrast, Tedisamil dihydrochloride's blockade of multiple potassium currents, particularly the potent inhibition of I~to~ and I~Kur~, reduces the degree of reverse use-dependence associated with pure I~Kr~ blockade [5] [7]. This broader spectrum of action contributes to its efficacy in terminating atrial fibrillation and may potentially confer a more favorable (though not absent) safety profile concerning ventricular proarrhythmia compared to selective I~Kr~ blockers. Its additional, albeit weaker, sodium channel blocking activity at higher concentrations may also contribute to antiarrhythmic effects by reducing conduction velocity in re-entrant circuits [1] [4].
Beyond Pure Class III Action: Tedisamil dihydrochloride exhibits properties extending beyond the classic definition of a class III agent. Its significant bradycardic effect, initially leveraged for antianginal therapy, provides inherent rate-slowing properties during atrial fibrillation, an effect not shared by all class III agents [2] [5]. Furthermore, its ability to modulate intracellular calcium handling, particularly reducing calcium overload at clinically relevant concentrations, addresses a fundamental arrhythmogenic mechanism not directly targeted by most other class III drugs [3]. This combination of repolarization prolongation, heart rate reduction, and calcium modulation creates a multifaceted antiarrhythmic profile.
Positioning Among Newer Agents: Compared to other investigational or recently developed antiarrhythmics, Tedisamil dihydrochloride shares some similarities but also key differences. Like vernakalant, it blocks atrial-predominant currents like I~to~ and I~Kur~, contributing to atrial selectivity. However, vernakalant has minimal effects on ventricular repolarization (QTc), while Tedisamil dihydrochloride causes dose-dependent QTc prolongation, indicating a broader ventricular electrophysiological effect [7]. Unlike pure "atrial-specific" agents designed to avoid any ventricular effects, Tedisamil dihydrochloride retains broader potassium channel activity. Compared to amiodarone derivatives like dronedarone, Tedisamil dihydrochloride lacks significant beta-adrenergic or calcium channel blocking activity but possesses more potent I~to~ blockade. Its intravenous formulation targets acute cardioversion, contrasting with oral agents for long-term rhythm maintenance.
Table 2: Comparison of Tedisamil Dihydrochloride with Representative Class III and Newer Antiarrhythmic Agents
Feature | Tedisamil Dihydrochloride | Sotalol/Dofetilide (Selective I~Kr~ Blockers) | Amiodarone (Multichannel Blocker) | Vernakalant (Atrial-Selective) |
---|---|---|---|---|
Primary K⁺ Currents Blocked | I~to~, I~Kr~, I~Ks~, I~Kur~, I~KATP~ | I~Kr~ | I~Kr~, I~Ks~, I~to~, I~K1~, I~Kur~ | I~Kur~, I~to~, I~KACh~ |
Atrial Selectivity | Moderate to High | Low | Low | High |
Effect on Ventricular Repolarization (QTc) | Prolongation (dose-dependent) | Significant Prolongation | Prolongation | Minimal Change |
Additional Significant Actions | Bradycardia; Ca²⁺ modulation (↓ at therapeutic conc.) | Beta-blockade (Sotalol only) | Na⁺ block, Ca²⁺ block, Beta-blockade | Frequency-dependent Na⁺ block |
Reverse Use-Dependence | Reduced compared to pure I~Kr~ blockers | Pronounced | Moderate | Low |
Primary Investigational/Therapeutic Use | Acute conversion of AF | Maintenance of sinus rhythm (AF/VT) | Acute & chronic AF/VT management | Acute conversion of AF |
Efficacy in Atrial Flutter | Low | Moderate | Moderate | Very Low |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7